molecular formula C25H20N4O3S B11244200 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11244200
M. Wt: 456.5 g/mol
InChI Key: HENQVKSTYOXWOI-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 3-methoxyphenyl acetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and triazole moieties.

    Reduction: Reduction reactions can target the sulfanyl group, potentially converting it to a thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-phenylbenzofuran share structural similarities and exhibit similar reactivity.

    Triazole derivatives: Compounds such as 1,2,4-triazole exhibit comparable chemical behavior.

    Acetamide derivatives: N-phenylacetamide is another compound with a similar functional group.

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its combination of these diverse moieties in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H20N4O3S/c1-31-20-12-7-9-18(15-20)26-23(30)16-33-25-28-27-24(29(25)19-10-3-2-4-11-19)22-14-17-8-5-6-13-21(17)32-22/h2-15H,16H2,1H3,(H,26,30)

InChI Key

HENQVKSTYOXWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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